molecular formula C22H18N2O5S B6531361 ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate CAS No. 923061-65-8

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate

Cat. No. B6531361
CAS RN: 923061-65-8
M. Wt: 422.5 g/mol
InChI Key: YLULAHFSHOHOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate, also known as “2-benzamido-1-benzothiophene-3-carboxylic acid ethyl ester”, is a chemical compound used in a wide range of scientific research applications. It is a white solid with a molecular weight of 370.45 g/mol and a melting point of 107-109 °C. The compound has been widely studied due to its potential uses in the biomedical, pharmaceutical and other scientific research fields.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate in laboratory experiments has several advantages. It is relatively stable and easy to handle, and it can be used in a variety of research applications. However, the compound can be toxic in high concentrations and should be handled with care.

Future Directions

The potential applications of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate are numerous. Further research is needed to better understand the compound’s mechanisms of action and its potential therapeutic uses. Additionally, the compound could be used as a drug delivery system for other compounds, and its potential applications in other areas such as agriculture and industrial chemistry should be explored. Finally, further research is needed to determine the compound’s safety and toxicity profile.

Synthesis Methods

The most common method used to synthesize ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is the reaction of 2-benzamido-1-benzothiophene-3-carboxylic acid and ethyl bromoacetate. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated by filtration.

Scientific Research Applications

Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a ligand for coordination chemistry, and as a catalyst for various chemical reactions. It has also been used as a probe for studying protein-ligand interactions and as a pharmaceutical intermediate for the synthesis of various drugs.

properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h3-10H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULAHFSHOHOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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